molecular formula C11H16N2O B2567477 Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane] CAS No. 2375274-73-8

Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane]

Cat. No.: B2567477
CAS No.: 2375274-73-8
M. Wt: 192.262
InChI Key: QTERKQLTIMUKNL-UHFFFAOYSA-N
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Description

Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

Various synthetic routes for pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For instance, a one-pot synthesis of “1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo [1,2-a] pyrazine” derivatives was developed via three steps: the formation of a domino imine, intramolecular annulation, and then “Ugi-azide reaction” .


Molecular Structure Analysis

Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms, indicating various biological activities . The pyrrolopyrazine structure is an attractive scaffold for drug discovery research .

Scientific Research Applications

Pyranoid Spirosugars as Enzyme Inhibitors

Spirofused sugar derivatives, including compounds related to Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane], have been extensively studied for their potential as enzymatic inhibitors. These compounds are particularly interesting due to their rigid structure conferred by the spirofused moiety, making them effective in inhibiting carbohydrate processing enzymes like glycogen phosphorylase and sodium glucose co-transporter 2. Such enzymes are crucial targets for treating various pathological states. The review highlights the synthetic strategies for these compounds and their correlation with biological activities, showcasing their importance in developing inhibitors for enzyme targets (La Ferla & D’Orazio, 2020).

Antioxidative Spiro-Alkaloids

Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane]-related compounds, such as pyrrole spiroketal alkaloids (PSAs), have been identified as potent antioxidative agents. These spiro-alkaloids exhibit significant inhibitory effects on reactive oxygen species (ROS) production, making them promising for new therapeutic approaches to cardiovascular diseases, cancer, diabetic complications, and other ROS-related diseases. The synthetic approaches to these compounds underscore their potential in generating novel treatments through structural modification and pharmacological investigation (Faisal et al., 2018).

Spirocyclic Derivatives as Antioxidants

Recent studies on spirocyclic compounds, including those structurally similar to Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane], have revealed their significant antioxidant activities. These activities are critical as oxidative stress is implicated in the development of various diseases. The review covers the synthesis and antioxidant activities of both naturally occurring and synthetic spiro compounds, providing insights into their potential as leads for antioxidant drug development (Acosta-Quiroga et al., 2021).

Use of Spirocyclic Scaffolds in Drug Discovery

Spirocyclic scaffolds, such as Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane], have gained attention in drug discovery due to their three-dimensional structure and novelty. Recent advancements in synthetic methods have facilitated access to spiro building blocks, making these scaffolds increasingly popular in the search for new drugs. This review discusses the versatility of spiro scaffolds and their growing use in medicinal chemistry, highlighting their role in the discovery of drugs with novel mechanisms of action (Zheng, Tice, & Singh, 2014).

Mechanism of Action

The action mechanisms of pyrrolopyrazine derivatives are not clearly recognized . More research is needed to understand the exact mechanism of action.

Future Directions

Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Biochemical Analysis

Biochemical Properties

Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] exhibits a range of biochemical properties that make it a valuable tool in biochemical reactions. This compound has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has demonstrated inhibitory activity against certain kinases, which are enzymes that play crucial roles in cell signaling pathways. The interaction between Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] and these kinases involves binding to the active site of the enzyme, thereby preventing substrate phosphorylation and subsequent signal transduction .

Additionally, Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] has been found to interact with proteins involved in oxidative stress responses. This interaction enhances the compound’s antioxidant properties, which can protect cells from damage caused by reactive oxygen species .

Cellular Effects

The effects of Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by modulating the expression of pro-apoptotic and anti-apoptotic genes . This modulation occurs through the inhibition of specific signaling pathways, such as the mitogen-activated protein kinase pathway, which is often dysregulated in cancer .

Furthermore, Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] influences cellular metabolism by affecting the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle. This results in altered energy production and metabolic flux within the cell .

Molecular Mechanism

At the molecular level, Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to the active sites of target enzymes, leading to enzyme inhibition. For example, the compound’s interaction with kinases results in the inhibition of phosphorylation events critical for cell signaling .

Additionally, Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] can modulate gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the transcriptional activity of genes involved in cell proliferation, apoptosis, and stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] remains stable under specific conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .

Dosage Effects in Animal Models

The effects of Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects, such as tumor growth inhibition and reduction of oxidative stress . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] is involved in several metabolic pathways. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of specific metabolites within the cell . The compound’s influence on metabolic pathways underscores its potential impact on cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Additionally, the interaction with transporters can influence the compound’s localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4’-oxane] plays a crucial role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the compound’s targeting to specific subcellular compartments . These modifications can affect the compound’s stability, activity, and overall function within the cell.

Properties

IUPAC Name

spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-10-8-12-9-11(13(10)5-1)3-6-14-7-4-11/h1-2,5,12H,3-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTERKQLTIMUKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNCC3=CC=CN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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